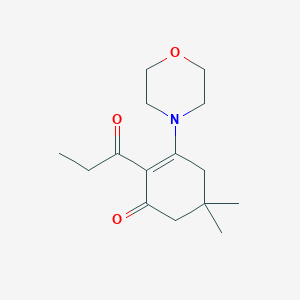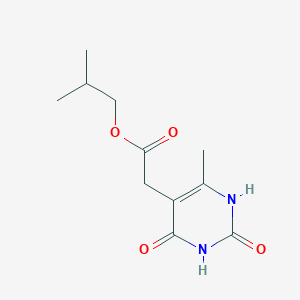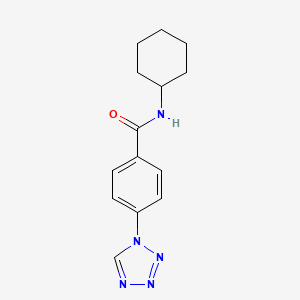![molecular formula C20H14N2O3 B5866897 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DIBA is a small molecule inhibitor of the HIV-1 integrase, an enzyme that plays a crucial role in the replication of the HIV virus. In
作用机制
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide inhibits the activity of the HIV-1 integrase enzyme by binding to the catalytic core domain of the enzyme. This prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus. This compound has also been shown to inhibit the strand transfer activity of the integrase enzyme, which is essential for the integration process.
Biochemical and Physiological Effects:
This compound has been shown to be a potent inhibitor of the HIV-1 integrase enzyme, with an IC50 value of 0.7 μM. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the major advantages of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide is its potent activity against the HIV-1 integrase enzyme. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the anti-cancer and anti-inflammatory properties of this compound. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential as a therapeutic agent for other diseases such as Alzheimer's disease.
合成方法
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide involves the condensation of 2-phenylacetic acid with 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide has been extensively studied for its potential as a therapeutic agent for HIV-1 infection. It has been shown to inhibit the integration of the HIV-1 proviral DNA into the host genome, thereby preventing the replication of the virus. This compound has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been investigated for its potential as a therapeutic agent for other diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-17(11-12-5-2-1-3-6-12)21-16-10-9-15-18-13(16)7-4-8-14(18)19(24)22-20(15)25/h1-10H,11H2,(H,21,23)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWJYQYBCMNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)
